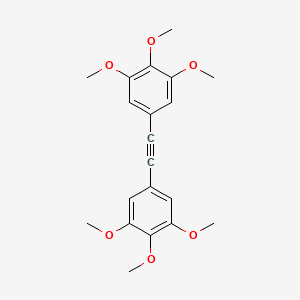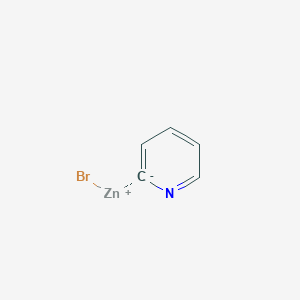
2-Pyridylzinc bromide
描述
2-Pyridylzinc bromide is an organozinc compound with the chemical formula C5H4BrNZn. It is a white crystalline powder or solid that is highly reactive and sensitive to air and moisture. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds .
作用机制
Target of Action
2-Pyridylzinc bromide is an organozinc compound . It is primarily used as a reagent in organic synthesis . The primary targets of this compound are carbon © and nitrogen (N) atoms in organic molecules, where it helps in the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds .
Mode of Action
The mode of action of this compound involves participating in redox reactions, nucleophilic substitution reactions, and reduction reactions . It is prepared via the direct insertion of active zinc into the corresponding bromopyridines . In this process, zinc metal acts as a reducing agent, replacing the bromine atom with a hydrogen atom in the 2-bromopyridine molecule .
Biochemical Pathways
This compound is involved in the synthesis of complex organic molecules . It participates in coupling reactions with a variety of different electrophiles, leading to the formation of the corresponding coupling products . This makes it a valuable tool in the construction of complex organic molecules, including those with heterocyclic structures .
Pharmacokinetics
It’s important to note that it reacts with water , which could influence its behavior in biological systems if it were to be used in such a context.
Result of Action
The result of the action of this compound is the formation of new organic compounds through the creation of C-C and C-N bonds . This enables the synthesis of a wide range of complex organic molecules, including those with heterocyclic structures .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of water. It is sensitive to air and should be stored in a dry environment away from heat sources . It reacts with water , so it should be handled in an environment where moisture can be controlled. The reactions involving this compound are typically carried out under inert gas .
生化分析
Biochemical Properties
2-Pyridylzinc bromide plays a role in biochemical reactions, particularly in the synthesis of complex organic molecules. It can participate in oxidation-reduction reactions, nucleophilic substitution reactions, and reduction reactions
Molecular Mechanism
It is known to be involved in the formation of carbon-carbon and carbon-nitrogen bonds
准备方法
2-Pyridylzinc bromide is typically prepared by the reaction of 2-bromopyridine with zinc metal. The zinc metal acts as a reducing agent, replacing the bromine atom in the 2-bromopyridine molecule. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation . The compound is often supplied as a solution in tetrahydrofuran (THF) to stabilize it and facilitate its use in various reactions .
化学反应分析
2-Pyridylzinc bromide undergoes several types of chemical reactions, including:
Nucleophilic substitution reactions: It can react with various electrophiles to form new carbon-carbon or carbon-nitrogen bonds.
Redox reactions: It can participate in oxidation-reduction reactions, where it acts as a reducing agent.
Coupling reactions: It is commonly used in cross-coupling reactions with different electrophiles to form complex organic molecules.
Common reagents used in these reactions include halides, aldehydes, ketones, and other electrophilic compounds. The major products formed from these reactions are often complex organic molecules with new carbon-carbon or carbon-nitrogen bonds .
科学研究应用
2-Pyridylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: It can be used to modify biological molecules, such as peptides and proteins, through the formation of new bonds.
Industry: It is used in the production of various chemicals and materials, including polymers and advanced materials
相似化合物的比较
2-Pyridylzinc bromide is similar to other organozinc compounds, such as 3-Pyridylzinc bromide and 4-Pyridylzinc bromide. it is unique in its reactivity and the types of bonds it can form. Other similar compounds include:
3-Pyridylzinc bromide: Used in similar reactions but with different regioselectivity.
4-Pyridylzinc bromide: Also used in organic synthesis with different reactivity patterns.
This compound stands out due to its high reactivity and versatility in forming carbon-carbon and carbon-nitrogen bonds, making it a valuable reagent in organic synthesis .
属性
IUPAC Name |
bromozinc(1+);2H-pyridin-2-ide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N.BrH.Zn/c1-2-4-6-5-3-1;;/h1-4H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJYTTPJYLKTTI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=N[C-]=C1.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423473 | |
| Record name | 2-Pyridylzinc bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218777-23-2 | |
| Record name | 2-Pyridylzinc bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


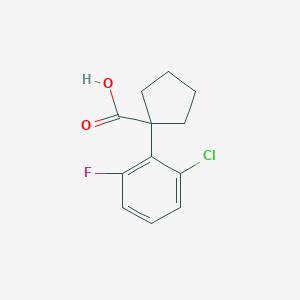
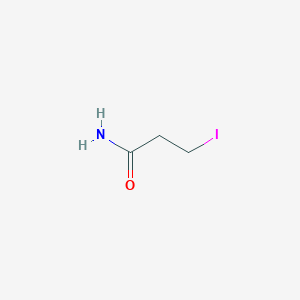
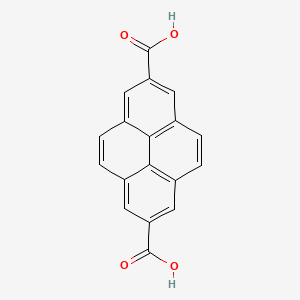
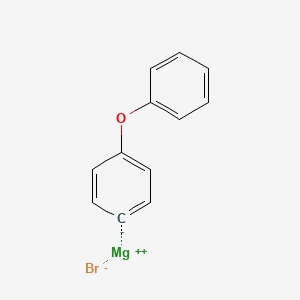
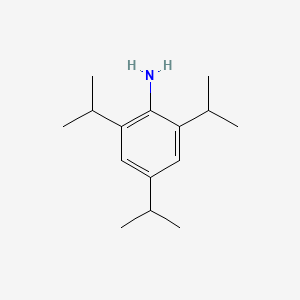
![2-[4-(dimethylamino)benzoyl]benzoic acid](/img/structure/B3188485.png)

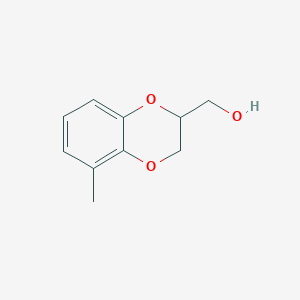
![1-Bromo-9-chlorodibenzo[b,d]furan](/img/structure/B3188519.png)

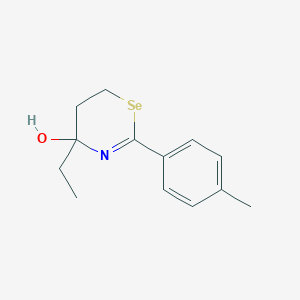
![1-(4-[Benzoyl] benzyl)-2-methylpyridinium tetraphenylborate](/img/structure/B3188536.png)
![ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B3188541.png)
